molecular formula C16H24BrNO5 B4042535 [4-(4-bromophenoxy)butyl]sec-butylamine oxalate

[4-(4-bromophenoxy)butyl]sec-butylamine oxalate

Cat. No.: B4042535
M. Wt: 390.27 g/mol
InChI Key: MGTHKZNBHQYXMY-UHFFFAOYSA-N
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Description

[4-(4-bromophenoxy)butyl]sec-butylamine oxalate is a useful research compound. Its molecular formula is C16H24BrNO5 and its molecular weight is 390.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.08379 g/mol and the complexity rating of the compound is 253. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Evolution of Catalysis for Aryl Halides

A significant application of compounds related to "[4-(4-bromophenoxy)butyl]sec-butylamine oxalate" can be found in the domain of palladium-catalyzed coupling reactions. These reactions are critical for the production of arylamines, which are foundational components in pharmaceuticals, herbicides, and materials for electronic devices. The fourth-generation palladium catalysts, as developed over recent years, demonstrate enhanced efficiency in coupling amines with aryl halides. This improvement not only broadens the scope of the reaction but also enhances its selectivity and reduces the palladium levels needed, making the process more environmentally friendly and cost-effective (Hartwig, 2008).

Antioxidant Properties of Brominated Compounds

The synthesis and investigation of antioxidant properties of brominated compounds, such as bromophenols, have shown promising results. These compounds exhibit significant radical scavenging activities and are compared favorably with standard antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). Such properties suggest potential applications in protecting against oxidative stress, which is a factor in many chronic diseases and aging processes (Çetinkaya et al., 2012).

Polymer Synthesis and Functionalization

The high-yield synthesis of functionalized alkoxyamine initiators for block copolymers underscores another application. By reacting specific bromophenyl compounds with di-tert-butyl diperoxyoxalate in the presence of stable nitroxide radicals, it's possible to achieve alkoxyamines that serve as initiators for "living" radical polymerization. This process is crucial for creating block copolymers with precise properties, which are valuable in materials science for applications ranging from biomedical devices to advanced coatings (Miura et al., 1999).

Environmental and Health Applications

Research into the degradation of benzophenone-3 in chlorinated seawater pools provides insight into the environmental behavior of brominated organic compounds. The formation of brominated disinfection byproducts, which are more toxic than their chlorinated counterparts, underlines the need for understanding and mitigating the impacts of these substances in water treatment and environmental health contexts (Manasfi et al., 2015).

Properties

IUPAC Name

4-(4-bromophenoxy)-N-butan-2-ylbutan-1-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO.C2H2O4/c1-3-12(2)16-10-4-5-11-17-14-8-6-13(15)7-9-14;3-1(4)2(5)6/h6-9,12,16H,3-5,10-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTHKZNBHQYXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCCOC1=CC=C(C=C1)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(4-bromophenoxy)butyl]sec-butylamine oxalate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.